Geneseroline

Description

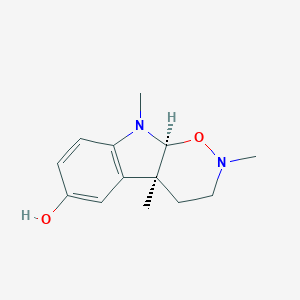

Structure

2D Structure

3D Structure

Properties

CAS No. |

123871-10-3 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-ol |

InChI |

InChI=1S/C13H18N2O2/c1-13-6-7-14(2)17-12(13)15(3)11-5-4-9(16)8-10(11)13/h4-5,8,12,16H,6-7H2,1-3H3/t12-,13-/m0/s1 |

InChI Key |

OPAXVHIAQIXNAM-STQMWFEESA-N |

SMILES |

CC12CCN(OC1N(C3=C2C=C(C=C3)O)C)C |

Isomeric SMILES |

C[C@@]12CCN(O[C@@H]1N(C3=C2C=C(C=C3)O)C)C |

Canonical SMILES |

CC12CCN(OC1N(C3=C2C=C(C=C3)O)C)C |

Other CAS No. |

123871-10-3 |

Synonyms |

geneseroline |

Origin of Product |

United States |

Synthetic and Biosynthetic Investigations of Geneseroline

Elucidation of Geneseroline Biosynthetic Pathways

The biosynthesis of this compound is intricately linked to the formation of its precursor, the well-known alkaloid physostigmine (B191203) (also known as eserine). Evidence suggests that this compound is not directly assembled from primary metabolites but rather arises from the subsequent modification of a pre-existing alkaloid framework. biocyclopedia.com

Enzymatic Mechanisms in this compound Biosynthesis

The formation of this compound is believed to be the result of an enzymatic oxidation of eseroline (B613827), the N-demethylcarbamoyl derivative of physostigmine. researchgate.netresearchgate.net This transformation likely involves the action of a cytochrome P450 monooxygenase. These enzymes are well-known for their role in catalyzing a wide array of oxidative reactions in the biosynthesis of various natural products, including the hydroxylation, epoxidation, and ring rearrangement of indole (B1671886) alkaloids. nih.govbiorxiv.org The proposed mechanism involves the N-oxidation of the eseroline nitrogen atom, followed by a ring expansion to form the characteristic 1,2-oxazino[6,5-b]indole structure of this compound. biocyclopedia.com While the specific enzyme responsible for this conversion in nature has not been definitively isolated and characterized, the chemical oxidation of physostigmine analogues to their corresponding geneserine analogues lends strong support to this hypothesis. researchgate.net The conversion of l-physostigmine to l-geneserine has been achieved using oxidizing agents like hydrogen peroxide or 3-chloroperbenzoic acid, mimicking a potential biological oxidation. researchgate.net

Precursor Incorporation Studies in this compound Formation

Direct precursor incorporation studies specifically for this compound are limited. However, extensive research on its precursor, physostigmine, provides critical insights. The biosynthesis of the physostigmine skeleton originates from L-tryptophan. semanticscholar.org Isotopic labeling studies would likely show the incorporation of labeled L-tryptophan into the physostigmine molecule, which would then be further metabolized to this compound. A proposed biosynthetic pathway suggests that L-tryptophan undergoes methylation via S-Adenosyl Methionine (SAM) and subsequent cyclization to form the hexahydropyrrolo[2,3-b]indole core. semanticscholar.org Following the formation of the core structure and subsequent modifications to yield eseroline, the final oxidative step would produce this compound.

Genetic and Genomic Approaches to this compound Biosynthesis

The genetic basis for this compound biosynthesis is tied to the genes responsible for producing its precursor, physostigmine. Through genome mining, a biosynthetic gene cluster for physostigmine (the psm cluster) has been identified. nih.gov This 8.5 kb gene cluster contains eight genes (psmA-H) that encode the enzymes necessary for the synthesis of physostigmine from 5-hydroxytryptophan. nih.gov The elucidation of this gene cluster provides a powerful tool for understanding the formation of the foundational pyrroloindole structure. While a specific gene for the oxidation of eseroline to this compound has not been identified within this cluster, it is plausible that a cytochrome P450-encoding gene, either within this cluster or elsewhere in the genome of the producing organism, is responsible for this final biosynthetic step. The identification of such a gene would be a key step in fully unraveling the genetic blueprint for this compound production.

Total Synthesis of this compound

The chemical synthesis of this compound and its derivatives has been a subject of interest for organic chemists, providing a means to confirm its structure and produce analogues for further study.

Key Synthetic Strategies and Methodologies for this compound Core Structure

The total synthesis of this compound is closely related to the synthesis of geneserine. The first total synthesis of (±)-geneserine was achieved from an oxindole (B195798) intermediate. psu.edu A key strategy in this synthesis involved the transformation of an allyl group on the oxindole into a hydroxyaminoethyl side chain. This was accomplished through Lemieux oxidation to an aldehyde, followed by reductive hydroxyamination. psu.edu The final step was a reductive cyclization of the resulting hydroxylamine (B1172632) to form the oxazinoindole core of geneserine. psu.edu

Another prominent strategy for accessing this compound and its analogues is through the direct oxidation of the corresponding eseroline or physostigmine derivatives. researchgate.net This biomimetic approach leverages the inherent reactivity of the eserine skeleton. For instance, a series of phenylcarbamate analogues of geneserine were successfully synthesized by the oxidation of their physostigmine counterparts. researchgate.net This method provides a straightforward route to the oxazinoindole core, provided the precursor is readily available.

The construction of the broader 1,2-oxazine ring system has been explored through various methodologies, including hetero-Diels-Alder reactions of nitrosoalkenes and Lewis acid-promoted hetero-Cope rearrangements. researchgate.net These general methods for forming oxazine (B8389632) rings could potentially be adapted for the synthesis of the this compound core.

Stereoselective Synthesis Approaches to this compound

Achieving the correct stereochemistry is a critical aspect of synthesizing natural products like this compound. The molecule possesses a specific three-dimensional arrangement, denoted as (4aS-cis), which is crucial for its properties. nih.gov Stereoselective approaches to the related hexahydropyrrolo[2,3-b]indole alkaloids often employ chiral catalysts or auxiliaries. For example, asymmetric Heck cyclizations have been used to create the chiral oxindole intermediates necessary for the synthesis of physostigmine analogues with high enantiomeric excess. semanticscholar.org

In the context of this compound, stereoselectivity can be introduced at various stages. Starting from a chiral precursor, such as an enantiomerically pure tryptophan derivative, can set the stereochemistry early in the synthesis. acs.org Alternatively, asymmetric reactions can be employed to create key chiral centers during the construction of the core structure. For instance, the reductive cyclization step to form the oxazinoindole ring can be influenced by chiral reagents to favor the desired diastereomer. The investigation of the nuclear Overhauser effect has been used to confirm the cis-fused junction between the pyrrolidine (B122466) and tetrahydro-1,2-oxazine rings in geneserine, establishing its absolute stereochemistry. researchgate.net

Development of Novel Chemical Reactions for this compound Synthesis

The total synthesis of compounds related to this compound, such as (±)-geneserine, has been accomplished, notably starting from an oxindole intermediate. wikipedia.org This synthesis was achieved from an oxindole prepared via a tandem electrocyclic wikipedia.orgwikipedia.org sigmatropic methodology. wikipedia.org However, literature specifically detailing the development of entirely novel chemical reactions for the primary synthesis of this compound itself is not extensively prominent. The main focus in the chemical literature has been on the derivatization and transformation of this compound and its precursors rather than on developing fundamentally new synthetic routes from simple starting materials.

Semisynthetic Derivatization of this compound and Related Compounds

Semisynthesis, a process that utilizes compounds isolated from natural sources as starting materials, is a key strategy in the chemical investigation of this compound. wikipedia.org This approach allows for the creation of novel molecules by chemically modifying the complex structures of natural products.

Several chemical transformations of this compound precursors have been documented, highlighting the chemical reactivity of the core structure. A significant precursor, eseroline, can be prepared from the hydrolysis of eserine (physostigmine) using mineral acids. wikipedia.org this compound itself can be reduced back to eseroline. wikipedia.org

Key transformations involving this compound and its precursors are outlined below:

| Precursor/Starting Material | Reagents/Conditions | Product |

| Eserine (Physostigmine) | Mineral Acid Hydrolysis | This compound wikipedia.org |

| l-Physostigmine | Hydrogen peroxide in acetone (B3395972) or 3-chloroperbenzoic acid in chloroform | l-Geneserine wikipedia.org |

| This compound | Sulphur dioxide | Eseroline wikipedia.org |

| This compound | Acid | Salts of this compound N-oxide guidetopharmacology.org |

This table summarizes key chemical transformations of this compound and its precursors based on available research.

One of the foundational methods for accessing this compound involves heating its precursor with sodium ethoxide in the absence of air. wikipedia.orgguidetopharmacology.org Furthermore, the oxidation of physostigmine analogues is a common strategy to produce the corresponding geneserine analogues, demonstrating a crucial transformation pathway. wikipedia.orgguidetopharmacology.org

This compound serves as a versatile scaffold for semisynthesis, enabling the creation of various analogues. These modifications often target the functional groups of the molecule to explore structure-activity relationships. For instance, this compound can be converted into l-geneserine by reacting it with methylisocyanate in anhydrous ether with a trace of sodium. wikipedia.orgguidetopharmacology.org A similar reaction with phenylisocyanate yields the corresponding phenyl analogue. guidetopharmacology.org

Another important derivatization is the formation of geneserethole, the ethyl ether of this compound, which is achieved by reacting this compound with bromoethane (B45996) and sodium ethoxide. wikipedia.orgguidetopharmacology.org Research has also focused on the synthesis of a series of phenylcarbamate analogues of geneserine, which were prepared by the oxidation of their physostigmine counterparts. wikipedia.orgguidetopharmacology.org

| Starting Material | Reagents/Conditions | Analogue Produced |

| This compound | Methylisocyanate, anhydrous ether, trace sodium | l-Geneserine wikipedia.orgguidetopharmacology.org |

| This compound | Phenylisocyanate, anhydrous ether, trace sodium | Phenyl analogue of l-geneserine guidetopharmacology.org |

| This compound | Bromoethane, sodium ethoxide | Geneserethole wikipedia.orgguidetopharmacology.org |

| Phenylcarbamate analogues of physostigmine | Oxidation | Phenylcarbamate analogues of geneserine wikipedia.orgguidetopharmacology.org |

This table details the preparation of various this compound analogues through semisynthetic methods.

Molecular Pharmacology and Receptor Interactions of Geneseroline

Mechanistic Basis of Geneseroline Action at the Molecular Level

The principal mechanism of action involving this compound at the molecular level is associated with its function as a leaving group in the inhibition of cholinesterases by certain carbamate (B1207046) inhibitors. A notable example is the compound Ganstigmine (B1244776) (CHF-2819), a derivative of geneserine, which is the N-oxide of physostigmine (B191203). wikipedia.org When Ganstigmine interacts with acetylcholinesterase (AChE), its carbamoyl (B1232498) moiety forms a covalent bond with the serine residue in the enzyme's active site. wikipedia.orgnih.gov This process, known as carbamoylation, inactivates the enzyme. During this reaction, the remainder of the molecule, this compound, is cleaved off and released. wikipedia.orgnih.gov

Crystallographic studies of the Ganstigmine-AChE conjugate have confirmed that while the carbamoyl group remains covalently bound within the catalytic pocket, the this compound leaving group is not retained. wikipedia.orgnih.gov This mechanism of action, characterized by the rapid formation of a carbamoylated enzyme and the release of a leaving group, is typical of pseudo-irreversible carbamate inhibitors. wikipedia.org The prolonged inhibitory effect of such drugs is attributed to the stability of the covalent carbamoyl-enzyme complex and the slow rate at which the enzyme is regenerated, rather than any ongoing interaction with the released this compound. nih.govwikipedia.org

This compound Interactions with Cholinergic Systems

The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is a key target for therapeutic intervention in several neurological conditions. mathspec.comnih.gov this compound's relationship with this system is primarily through its role in the action of cholinesterase inhibitors.

Research into this compound's interaction with acetylcholinesterase (AChE) is intrinsically linked to the study of its parent compounds, like ganstigmine. Ganstigmine was developed as an AChE inhibitor and has been shown to be a potent inhibitor of this enzyme. wikipedia.orgnih.gov Studies involving ganstigmine and its interaction with Torpedo californica acetylcholinesterase (TcAChE) have provided a detailed structural understanding of the inhibition process. nih.gov

These studies reveal that the inhibition of AChE by ganstigmine results in the carbamoylation of the active site serine. The this compound portion of the molecule is expelled from the active site during this reaction. nih.govnih.gov This expulsion confirms that this compound itself is not the inhibiting agent but rather a byproduct of the inhibitory action of its derivative. wikipedia.org The nitrogen atom of the carbamoyl group from ganstigmine forms a crucial hydrogen bond with the active site histidine (His440), which helps to inactivate the catalytic triad (B1167595) and contributes to the long duration of the drug's action. nih.govfishersci.com

Butyrylcholinesterase (BChE) is another important cholinesterase that can hydrolyze acetylcholine. mdpi.comresearchgate.net Research into inhibitors often assesses their selectivity for AChE versus BChE. Ganstigmine, the this compound-releasing precursor, has been shown to be highly selective for AChE. It is reportedly 115 times more potent as an inhibitor of AChE compared to BChE. wikipedia.org This indicates that the carbamate derivatives of this compound have a significantly lower affinity for or are less effective at carbamoylating the active site of BChE. The direct inhibitory activity of this compound itself on BChE has not been a primary focus of research, as its role is established as a leaving group.

The study of enzyme kinetics provides insight into the rates and mechanisms of enzyme-catalyzed reactions. googleapis.comgoogleapis.comteknokrat.ac.id The inhibition of cholinesterases by this compound-derived carbamates, such as ganstigmine, follows a pseudo-irreversible mechanism. wikipedia.org

This mechanism can be described by the following kinetic steps:

Rapid Formation of an Enzyme-Inhibitor Complex: The carbamate inhibitor (I) first binds non-covalently to the enzyme's (E) active site to form a reversible Michaelis-Menten complex (E-I).

Carbamoylation: The enzyme's active site serine performs a nucleophilic attack on the carbamate group of the inhibitor. This leads to the formation of a transient tetrahedral intermediate which then resolves into a stable, carbamoylated enzyme (E-C) and the release of the alcohol leaving group—in this case, this compound. nih.govwikipedia.org

Slow Decarbamoylation (Reactivation): The carbamoylated enzyme is very slow to hydrolyze, which regenerates the free, active enzyme. This slow reactivation rate is responsible for the long-lasting inhibitory effect of these compounds. nih.govwikipedia.org

This compound Interactions with Other Molecular Targets

Beyond the cholinergic system, research has explored the potential for this compound to interact with other significant biological targets.

The thyroid hormone receptor beta (TRβ) is a nuclear receptor that, upon binding to thyroid hormone, regulates gene expression by interacting with coactivator proteins. metabolomicsworkbench.org This process is critical for metabolism, growth, and development. plos.org The interaction between TRβ and coactivators like Steroid Receptor Coactivator 2 (SRC2) is essential for activating gene transcription. guidetopharmacology.org

In a large-scale screening effort to find small molecules that could disrupt this protein-protein interaction, this compound was identified as a potential inhibitor. guidetopharmacology.org A quantitative high-throughput screen (qHTS) using a fluorescence polarization assay was performed on over 290,000 compounds to find inhibitors of the TRβ-SRC2 interaction. guidetopharmacology.org

The results of this screen identified this compound as a weakly active inhibitor. guidetopharmacology.org It was categorized as a "singleton" hit, meaning it was structurally distinct from other active compounds found in the screen. guidetopharmacology.org In confirmatory assays, this compound demonstrated an IC₅₀ (half-maximal inhibitory concentration) value of over 30 μM for the disruption of the TRβ-SRC2 interaction. guidetopharmacology.org This finding suggests that this compound possesses a modest ability to interfere with the recruitment of coactivators to the thyroid hormone receptor, a mechanism of action entirely distinct from its role as a leaving group in cholinesterase inhibition.

Investigation of this compound's Engagement with Signal Transduction Pathways

Direct research delineating the specific signal transduction pathways modulated by this compound is limited. However, insights into its potential downstream effects can be inferred from its interaction with newly identified molecular targets, such as the Thyroid Hormone Receptor β (TRβ). The activation or inhibition of nuclear receptors like TRβ is known to initiate complex intracellular signaling cascades that ultimately regulate gene expression. wikipedia.orgnih.gov

Thyroid hormone signaling, mediated by TRs, does not follow a single, linear path. It involves both genomic and non-genomic actions. wikipedia.orgcreative-diagnostics.comkegg.jp The genomic pathway involves TRs binding to thyroid hormone response elements (TREs) on DNA, typically as a heterodimer with the retinoid X receptor (RXR), to recruit coactivators or corepressors and thereby modulate gene transcription. wikipedia.orgnih.gov

Non-genomic actions can be initiated at the plasma membrane, where TRs can interact with proteins like integrin αvβ3 to activate signaling cascades such as the phosphatidylinositol 3-kinase (PI3K) pathway and the ERK1/2 MAP kinase pathway. kegg.jpgenome.jp Furthermore, cytoplasmic TRs can engage with and activate various kinases, influencing pathways like PI3K independent of direct DNA binding. nih.gov

Given that this compound has been identified as an inhibitor of the interaction between TRβ and the coactivator SRC2, it is plausible that its mechanism of action could involve the modulation of these associated signaling pathways. nih.gov By disrupting the formation of a functional transcription complex, this compound could potentially alter the expression of genes regulated by thyroid hormones. The specific consequences of this inhibition on downstream pathways, such as the PI3K/Akt or MAPK/ERK cascades, remain a critical area for future investigation to fully understand the molecular pharmacology of this compound beyond its effects on cholinergic systems.

Identification of Novel Molecular Targets for this compound

Beyond its established role as a cholinesterase inhibitor, research has identified novel molecular targets for this compound, suggesting a broader pharmacological profile. A significant finding comes from a quantitative high-throughput screen (qHTS) designed to discover inhibitors of the protein-protein interaction (PPI) between the Thyroid Hormone Receptor β (TRβ) and a peptide from the Steroid Receptor Coactivator 2 (SRC2, also known as NCoA-2 or GRIP1). nih.govuni.lu

This screening of over 290,000 small molecules identified the plant alkaloid this compound as a singleton hit that inhibits the TRβ-SRC2 interaction. nih.gov This interaction is a crucial step in the transcriptional activation of target genes by thyroid hormone. nih.govnih.gov The binding of a coactivator like SRC2 to the ligand-bound TR is essential for recruiting the cellular machinery needed for gene expression. nih.gov

In the fluorescence polarization-based assay, this compound demonstrated inhibitory activity against the TRβ-SRC2 interaction, although it was characterized as weakly active. nih.gov The findings from this high-throughput screen represent a pivotal step in uncovering non-cholinergic mechanisms of action for this compound and open new avenues for exploring its therapeutic potential.

Table 1: Inhibitory Activity of this compound on TRβ-SRC2 Interaction

The following table presents the data from the quantitative high-throughput screening that identified this compound as an inhibitor of the Thyroid Receptor β and Steroid Receptor Coactivator 2 interaction.

| Compound | Target Interaction | Assay Type | IC₅₀ (µM) | Efficacy | Notes | Source |

| This compound | TRβ-SRC2 | Fluorescence Polarization | > 30 | > 40% | Identified as a weakly active hit. | nih.gov |

Mechanistic Studies of Geneseroline in Biological Systems

Cellular Mechanisms of Geneseroline Action

This compound is an alkaloid structurally related to physostigmine (B191203) and is specifically the N-oxide of eseroline (B613827). kau.edu.sawikipedia.org Its mechanistic role in biological systems is primarily understood through its function as a leaving group in the context of acetylcholinesterase (AChE) inhibition by certain carbamate (B1207046) inhibitors. kau.edu.saacs.org

In vitro investigations, particularly enzyme kinetic and X-ray crystallography studies, have been pivotal in elucidating the role of this compound. Studies on carbamate-based AChE inhibitors, such as Ganstigmine (B1244776) (CHF2819), show that the inhibitory mechanism involves the carbamoylation of a serine residue in the active site of the acetylcholinesterase enzyme. kau.edu.saacs.org This process results in the cleavage of the inhibitor, releasing this compound as the leaving group. acs.orgpdbj.org

Crystal structure analysis of the Ganstigmine conjugate with Torpedo californica acetylcholinesterase (TcAChE) confirms that while the carbamoyl (B1232498) portion of the molecule forms a covalent bond with the active site serine, the this compound moiety is not retained within the enzyme's catalytic pocket. kau.edu.saacs.orgpdbj.org

Further studies on Geneserine analogues, of which this compound is a specific form, indicate that these compounds can exist in a pH-dependent tautomeric equilibrium between N-oxide and 1,2-oxazine structures. researchgate.net At a neutral pH, similar to that of typical cell culture media, the N-oxide structure, which corresponds to this compound, is the adopted form. researchgate.net

The subcellular activity of this compound is intrinsically linked to its generation from parent inhibitor compounds at the site of acetylcholinesterase. AChE is located in various cellular compartments, including the outer surface of erythrocytes and at neuromuscular junctions and cholinergic synapses in the nervous system, where it is anchored to the cell membrane. kau.edu.sa

The key finding regarding this compound's localization is its transient presence at the enzyme's active site. Structural studies of the TcAChE-Ganstigmine complex reveal that after the carbamoylation of the active site serine (Ser200), the this compound leaving group is released from the catalytic gorge and is not retained. kau.edu.saacs.orgpdbj.org This is a notable characteristic, as the leaving groups of other inhibitors, such as rivastigmine (B141) or bisnorcymserine, have been observed to remain bound within the enzyme's catalytic site, contributing to the inhibitory mechanism. kau.edu.sanih.gov Therefore, the subcellular activity of this compound in this context is that of a reaction byproduct that diffuses away from the enzyme into the surrounding cellular or extracellular environment.

The generation of this compound is a direct consequence of the inhibition of acetylcholinesterase by its parent carbamate compounds. acs.org The primary function of AChE is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh), which terminates signal transduction at cholinergic synapses. idrblab.netresearchgate.net By inhibiting AChE, compounds like Ganstigmine prevent this breakdown, leading to an increased concentration and prolonged presence of ACh in the synapse. researchgate.net

This enhancement of ACh levels potentiates signaling through both nicotinic and muscarinic acetylcholine receptors, which are crucial nodes in a multitude of cellular signaling pathways. wikipedia.orgnih.gov These pathways regulate a vast array of cellular processes, from gene expression to cell proliferation. nih.govnih.gov The impact on signaling is therefore profound, but it is attributed to the sustained receptor activation by acetylcholine, which is a direct result of the parent molecule's inhibitory action. The appearance of this compound serves as a molecular marker of this enzyme inhibition event, rather than being an active modulator of the downstream signaling cascade itself.

Mechanistic Insights from Preclinical Animal Models

Direct investigation into the biological effects of this compound itself in preclinical animal models is limited in the scientific literature. Research has predominantly focused on its more complex and pharmacologically active parent compounds.

There is a lack of specific studies detailing the direct neurobiological mechanisms of this compound when administered to animal models. Preclinical research involving this compound-related compounds, such as the Ganstigmine derivative, has been conducted in animal models of Alzheimer's disease, but these studies focus on the efficacy and action of the primary inhibitor, not its leaving group. researchgate.net The neurobiological consequences observed in such studies, like the improvement of cognitive function, are attributed to the enhancement of cholinergic neurotransmission resulting from acetylcholinesterase inhibition by the parent drug. kau.edu.sa

While direct studies on this compound's modulation of specific signaling pathways in animals are not widely available, metabolic studies have provided insight into its fate in vivo. An investigation using hepatocytes from rats, dogs, monkeys, and humans identified a key metabolite as This compound-glucuronide . researchgate.net

This finding indicates that after its formation, this compound undergoes phase II metabolism. The conjugation with glucuronic acid is a major pathway for the detoxification and excretion of xenobiotics. researchgate.net This process, known as glucuronidation, increases the water solubility of the compound, facilitating its elimination from the body. The identification of this compound-glucuronide in multiple species during in vivo and in vitro (hepatocyte) preclinical studies demonstrates a conserved molecular adaptation pathway for the metabolism of this compound once it has been released from its parent compound. researchgate.netresearchgate.net

Research Findings Summary

| Section | Key Research Finding | Supporting Evidence | Citation(s) |

|---|---|---|---|

| 4.1.1. In Vitro Studies | This compound is the leaving group released during the inhibition of acetylcholinesterase (AChE) by carbamates like Ganstigmine. | Enzyme kinetics and X-ray crystallography of the TcAChE-Ganstigmine complex. | kau.edu.saacs.orgpdbj.org |

| 4.1.2. Subcellular Localization | This compound is not retained in the catalytic pocket of AChE after the enzyme is inhibited by its parent compound. | Crystal structure data shows the carbamoyl moiety covalently bound, but the this compound group is absent. | kau.edu.saacs.orgpdbj.org |

| 4.1.3. Cellular Signaling | Its formation is a marker of an event (AChE inhibition) that potentiates cholinergic signaling by increasing acetylcholine levels. | The mechanism of AChE inhibitors is well-established to increase neurotransmitter availability. | researchgate.netwikipedia.org |

| 4.2.1. Neurobiological Mechanisms (Animal) | Direct studies on the neurobiological mechanisms of this compound itself are not prominent in the literature. | Research focuses on the parent inhibitors (e.g., Ganstigmine). | researchgate.net |

| 4.2.2. Molecular Adaptations (Animal) | In preclinical models, this compound is metabolized via phase II glucuronidation. | Identification of this compound-glucuronide in hepatocyte studies across multiple species (rat, dog, monkey, human). | researchgate.netresearchgate.net |

Comparative Mechanistic Studies Across Different Animal Models

The elucidation of a drug's mechanism of action often relies on preclinical studies involving various animal models. However, physiological and metabolic differences between species can lead to variations in a compound's efficacy and pharmacological profile. While direct comparative mechanistic studies for this compound across multiple animal models are not extensively documented in publicly available literature, an analysis of its known interactions and the inherent differences between commonly used research animals, such as rats and mice, can provide valuable insights.

One of the key mechanistic aspects of this compound is its interaction with cholinesterases. Research has indicated that this compound is not retained in the catalytic pocket of acetylcholinesterase (AChE). researchgate.net This detail of its binding mechanism is crucial for understanding its function as a cholinesterase inhibitor. However, the translation of this mechanism across different species necessitates a consideration of the inherent variations in cholinesterase activity and structure among them.

Rodents, particularly rats and mice, are the most frequently used models in pharmacological research. nih.govnih.gov Despite their common use, significant inter-species differences exist in their physiology, metabolism, and even in their responses to xenobiotics. nih.gov For instance, the metabolism of compounds can vary significantly, which in turn affects their bioavailability and activity. Studies on other compounds have shown that plasma concentrations and fecal recovery can differ substantially between rats and mice, suggesting species-dependent metabolic pathways. mdpi.com Such differences could influence the biotransformation of this compound and its metabolites, potentially altering its mechanistic profile in each species.

Furthermore, the response of the central nervous system to pharmacological agents can also be species-dependent. For example, in studies of other substances, rats have been shown to learn certain tasks faster than mice, although both species can achieve similar performance levels. frontiersin.org In the context of neuroactive compounds like this compound, these baseline behavioral and neurological differences could impact the observable outcomes of its mechanism of action.

The cholinergic system itself, the primary target of this compound, exhibits variations among species. The expression and function of nicotinic acetylcholine receptors (nAChRs), for example, can be influenced by the genetic background of the animal model. nih.govnih.gov Studies on nicotine (B1678760) have shown that it can have different effects on affective behavior in mice depending on the nAChR subunits involved. plos.org Given that this compound's primary mechanism involves the modulation of acetylcholine levels, any species-specific differences in the cholinergic system could lead to distinct downstream effects.

The following interactive table summarizes potential areas of mechanistic divergence for this compound based on known differences between common animal models.

| Mechanistic Aspect | Potential for Variation Between Animal Models (e.g., Rat vs. Mouse) | Rationale for Potential Variation |

| Cholinesterase Inhibition | Moderate to High | Species-specific differences in the structure and activity of acetylcholinesterase and butyrylcholinesterase can influence binding affinity and inhibitory potency. nih.govresearchgate.netnih.gov |

| Metabolism and Pharmacokinetics | High | Significant inter-species differences in drug metabolism, particularly in the liver, can lead to different plasma concentrations and metabolite profiles. mdpi.comnih.gov |

| Central Nervous System Effects | Moderate | Baseline differences in neuroanatomy, neurochemistry, and behavior can modulate the ultimate physiological response to a neuroactive compound. frontiersin.orgoaepublish.com |

| Nicotinic Acetylcholine Receptor Interaction | Moderate | Genetic variability in nAChR subunits across species and even strains can alter the downstream effects of increased acetylcholine levels. nih.govnih.govfrontiersin.org |

Preclinical Efficacy Research and Animal Model Applications of Geneseroline

Development and Validation of Animal Models for Geneseroline Efficacy Studies

The successful preclinical evaluation of a compound like this compound, an acetylcholinesterase (AChE) inhibitor, necessitates the use of well-characterized and validated animal models that can recapitulate key aspects of human diseases.

Rodent Models in this compound Efficacy Research

Rodent models are frequently the first step in in vivo preclinical testing due to their genetic tractability, relatively low cost, and well-understood physiology. d-nb.infonih.gov For a compound with potential neuroprotective and anti-inflammatory properties, several types of rodent models would be applicable for studying this compound.

For neurodegenerative conditions such as Alzheimer's disease, where AChE inhibitors are a therapeutic cornerstone, transgenic mouse models that overexpress genes associated with the disease, like amyloid precursor protein (APP) and presenilin-1 (PS-1), are commonly used. frontiersin.org Non-transgenic models, where cognitive deficits are induced by agents like scopolamine, which blocks muscarinic acetylcholine (B1216132) receptors, are also frequently employed to assess the efficacy of AChE inhibitors. researchgate.net In the context of Parkinson's disease research, neurotoxin-induced models using substances like 6-hydroxydopamine (6-OHDA) or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are standard for evaluating neuroprotective effects. nih.gov

For inflammatory conditions, rodent models such as carrageenan-induced paw edema or collagen-induced arthritis are standard for assessing the anti-inflammatory potential of new compounds. slideshare.netnih.gov These models allow for the measurement of key inflammatory markers and clinical signs of inflammation.

Considerations for Animal Model Selection in this compound Research

The choice of an appropriate animal model for this compound research is critical and depends on the specific therapeutic indication being investigated. frontiersin.org Key considerations include the model's predictive validity for the human condition, the ability to measure relevant biological and behavioral endpoints, and the pharmacokinetic and pharmacodynamic profile of this compound in the chosen species. frontiersin.org

For a compound like this compound, which is an analogue of physostigmine (B191203), it is important to select models that are sensitive to changes in cholinergic neurotransmission. researchgate.net The genetic background of the rodent can also significantly influence the outcomes of preclinical studies. nih.gov Furthermore, the translational relevance of the model is a primary concern, as findings in animal studies must ultimately be predictive of clinical efficacy in humans. frontiersin.org The use of multiple animal models can provide a more comprehensive understanding of a compound's therapeutic potential and potential limitations. frontiersin.org

Preclinical Efficacy Assessment of this compound in Disease Models

The preclinical assessment of this compound's efficacy has been explored through its analogues and derivatives, providing insights into its potential therapeutic applications.

Neuroprotective Potential and Efficacy in Neurological Disease Models

Research into compounds structurally related to this compound suggests a potential for neuroprotective effects. For instance, studies on various physostigmine analogues have been a cornerstone of research into treatments for neurodegenerative diseases like Alzheimer's. dntb.gov.ua The primary mechanism of action is the inhibition of acetylcholinesterase (AChE), which increases the availability of acetylcholine in the synaptic cleft, a neurotransmitter crucial for cognitive function. researchgate.net

Efficacy in Models of Inflammatory Conditions

The anti-inflammatory potential of compounds related to this compound is an area of growing interest. Many natural and synthetic compounds are evaluated for their ability to mitigate inflammatory responses in various preclinical models. researchgate.netmdpi.com The anti-inflammatory activities of flavonoid derivatives, for example, are linked to their capacity to modulate various biochemical mediators and signaling pathways involved in inflammation. nih.gov While direct studies on this compound's anti-inflammatory effects are not widely published, the general approach involves using models of acute and chronic inflammation. slideshare.net In such models, the efficacy of a test compound is assessed by its ability to reduce edema, inhibit the production of pro-inflammatory cytokines, and modulate the activity of inflammatory enzymes like cyclooxygenase (COX). nih.gov

Comparative Efficacy Studies of this compound with Related Compounds

Comparative studies are crucial for understanding the relative potency and selectivity of a new compound. Research has been conducted on a series of phenylcarbamate analogues of geneserine, which were synthesized from their physostigmine counterparts. researchgate.net When their biological action was evaluated for the inhibition of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the N-oxide and 1,2-oxazine structures of the geneserine analogues showed similar potencies against AChE. However, the 1,2-oxazine structures were more potent against BChE. researchgate.net

Notably, with the exception of one BChE selective inhibitor, none of the tested geneserine analogues were as potent or as selective for the enzyme subtype as their corresponding physostigmine analogues. researchgate.net This suggests that while the geneserine structure possesses anticholinesterase activity, modifications based on the physostigmine scaffold have, to date, yielded more potent inhibitors. researchgate.netnih.gov For example, tolserine, another physostigmine analogue, is reported to be more potent than both phenserine (B12825) and physostigmine. kau.edu.sa Such comparative data is vital for guiding future drug design and development efforts aimed at optimizing the therapeutic profile of this compound-based compounds.

The table below summarizes the comparative inhibitory activities of some physostigmine and geneserine analogues.

| Compound Family | Key Findings in Comparative Studies | Reference |

| Geneserine Analogues | Phenylcarbamate analogues were generally less potent and selective than their physostigmine counterparts against AChE. | researchgate.net |

| Physostigmine Analogues | Tolserine was found to be more potent than phenserine and physostigmine. | kau.edu.sa |

| CHF2819 (Geneserine derivative) | More selective for central (brain) AChE over peripheral (heart) AChE. | kau.edu.sa |

Pharmacodynamic Characterization in Animal Models

The pharmacodynamic (PD) characterization of a drug candidate in animal models is a critical phase in preclinical research, aimed at understanding what the drug does to the body. wikipedia.orgwikipedia.org This involves evaluating the biochemical and physiological effects of the compound and its mechanism of action. wikipedia.org Preclinical in vivo studies utilizing animal models are essential for optimizing dose selection, providing crucial safety information, and informing the design of subsequent clinical trials. wikipedia.orgwikipedia.org

Receptor Occupancy Studies in Animal Models

Receptor occupancy (RO) is a quantitative measure of the percentage of a specific target receptor that is bound by a ligand. nih.gov In drug discovery, RO assays are vital for establishing a relationship between the level of target engagement and the observed pharmacological effect. nih.govmims.com These studies can be conducted in vivo, where a test compound is administered to an animal followed by a radiotracer for the target receptor, or ex vivo, where the tissue is harvested after drug administration to measure the inhibition of radiotracer binding. mims.com

Scientific literature indicates that this compound is a derivative of physostigmine and serves as the leaving group for the acetylcholinesterase (AChE) inhibitor, Ganstigmine (B1244776) (CHF-2819). kau.edu.sawikipedia.org In structural studies of the Ganstigmine conjugate with Torpedo californica acetylcholinesterase (TcAChE), the carbamoyl (B1232498) moiety of Ganstigmine covalently binds to the active-site serine, but the leaving group, this compound, is not retained within the catalytic pocket. wikipedia.orgnih.gov This interaction results in the inactivation of the catalytic triad (B1167595), which may account for the long duration of action observed for Ganstigmine in vivo. wikipedia.orgnih.gov

Furthermore, in a quantitative high-throughput screen, this compound itself was identified as a weak inhibitor of the protein-protein interaction between the Thyroid Receptor β (TRβ) and a peptide of the Steroid Receptor Coactivator 2 (SRC2), with an IC50 greater than 30 μM. nih.gov This suggests that at sufficient concentrations, this compound may occupy and modulate the function of this nuclear receptor complex.

Table 1: Receptor Interaction Data for this compound This table is interactive. Click on the headers to sort the data.

| Receptor Target | Interaction Type | Finding | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Leaving group of Ganstigmine | Not retained in the catalytic pocket after Ganstigmine binding. | wikipedia.orgnih.gov |

| Thyroid Receptor β (TRβ) / Steroid Receptor Coactivator 2 (SRC2) | Weak Inhibitor | Inhibits the interaction with an IC50 > 30 μM. | nih.gov |

Biomarker Modulation in Animal Models by this compound

Biomarkers are measurable indicators of a biological state or condition and are crucial in preclinical research for assessing the engagement of a drug with its target and the subsequent pharmacological response. wikipedia.orgnih.gov The modulation of relevant biomarkers in animal models can provide early evidence of a compound's potential efficacy and can help bridge preclinical findings with clinical outcomes. mims.comslideshare.net

Direct studies detailing the modulation of specific biomarkers in animal models by this compound are not extensively available in the public domain. However, based on its identified interactions, potential biomarkers can be inferred.

Given its relationship with the acetylcholinesterase inhibitor Ganstigmine, the primary biomarker of interest would be the activity of AChE in the central nervous system and periphery. kau.edu.sa Although this compound itself is the leaving group, its presence could potentially influence the cholinergic system. kau.edu.sawikipedia.org

Based on its interaction with the Thyroid Receptor β (TRβ), biomarkers related to the thyroid hormone signaling pathway could be relevant. nih.gov This might include the expression levels of thyroid hormone-responsive genes in target tissues. Further preclinical studies in animal models would be necessary to establish a definitive profile of biomarker modulation by this compound.

Table 2: Potential Biomarkers for this compound Research This table is interactive. Click on the headers to sort the data.

| Potential Biomarker | Associated Target/Pathway | Rationale |

|---|---|---|

| Acetylcholinesterase (AChE) Activity | Cholinergic System | This compound is a leaving group of the AChE inhibitor Ganstigmine. kau.edu.sawikipedia.org |

| Acetylcholine Levels | Cholinergic System | Downstream effect of potential AChE interaction. |

| Thyroid Hormone-Responsive Genes | Thyroid Receptor β (TRβ) Signaling | This compound weakly inhibits TRβ interaction with a coactivator. nih.gov |

Pharmacodynamic Modeling and Simulation in Preclinical Research

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical tool used to quantitatively describe the relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics) over time. nih.govnih.gov In preclinical research, PK/PD modeling is instrumental in integrating data from in vitro and in vivo studies to understand a drug's mechanism of action, characterize the dose-response relationship, and predict effective dosing regimens in humans. nih.govwikipedia.orgfishersci.com

The process typically involves developing a mathematical model that links drug concentrations in plasma or at the target site to a measurable pharmacodynamic endpoint, such as receptor occupancy or biomarker modulation. wikipedia.orgnih.gov These models can range from simple direct-effect models to more complex indirect-response or mechanism-based models that account for delays between exposure and effect. nih.govnih.gov

By simulating different dosing scenarios, PK/PD modeling can help in the selection of optimal drug candidates, reduce the number of animal studies required, and improve the translation of preclinical findings to clinical settings. nih.govwikipedia.org While the application of such models is a standard and valuable part of modern drug development, specific pharmacodynamic modeling and simulation studies exclusively focused on this compound are not detailed in the available scientific literature. The development of such a model would require comprehensive data from dedicated preclinical studies characterizing its pharmacokinetic profile and its effect on relevant pharmacodynamic endpoints over time.

Advanced Analytical Methodologies for Geneseroline Research

Chromatographic Techniques for Geneseroline Analysis

Chromatography is a fundamental separation science that underpins much of modern analytical chemistry. qa-group.com It operates by distributing the components of a mixture between a stationary phase and a mobile phase, with separation occurring based on differential partitioning between the two phases. phenomenex.comlibretexts.org For a compound like this compound, both liquid and gas chromatography, particularly when coupled with mass spectrometry, are indispensable tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. researchgate.net It is particularly well-suited for non-volatile or thermally unstable compounds like many alkaloids and their metabolites. researchgate.net The method's versatility, precision, and sensitivity make it a standard in pharmaceutical and biomedical analysis. researchgate.netsilantes.com

While specific HPLC methods exclusively for this compound are not extensively detailed in the literature, methods for its parent compound, physostigmine (B191203) (eserine), are well-established and directly applicable. Given their structural similarity, these methods provide a strong foundation for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, where a non-polar stationary phase is used with a polar mobile phase. sci-hub.se For instance, a reversed-phase, ion-pairing HPLC method was developed to analyze physostigmine in the presence of its degradation products, including eseroline (B613827). nih.gov Another HPLC method for physostigmine in blood plasma utilized a silica (B1680970) column with a mobile phase of acetonitrile (B52724), methanol, and ammonium (B1175870) nitrate (B79036) buffer, coupled with electrochemical detection. nih.gov Such methods can be adapted and optimized for the specific quantification of this compound in various samples.

The power of HPLC is often enhanced by using advanced columns and detectors. For instance, chiral stationary phases (CSPs) can be used to separate enantiomers of alkaloids, which is critical as different enantiomers can have different pharmacological activities. pensoft.net

Table 1: Exemplary HPLC Conditions for the Analysis of Physostigmine (Eserine) This table summarizes typical conditions that can be adapted for this compound analysis.

| Parameter | Condition 1 nih.gov | Condition 2 researchgate.net |

| Technique | Reversed-phase, ion-pairing HPLC | Reversed-phase HPLC |

| Column | Silica column (25 cm x 4.6 mm, 5 µm) | C18 column |

| Mobile Phase | Acetonitrile: Methanol: 0.08 M Ammonium Nitrate buffer pH 8.90 (50:40:10) | Acetonitrile: 10 mM Potassium Dihydrogen Phosphate & 10 mM Heptane-1-sulfonic acid sodium salt (30:70, v/v), pH 3.0 |

| Detection | Electrochemical (+0.75 V) | UV at 238 nm |

| Application | Determination in blood plasma | Quantification in transdermal patches |

Gas Chromatography (GC) is an analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net The separation is based on the compound's volatility and interaction with a stationary phase within a heated column. phenomenex.com GC is highly effective for volatile and semi-volatile substances. phenomenex.compfc.hr

Alkaloids like this compound are generally non-volatile due to their polarity and molecular weight. Therefore, direct analysis by GC is often not feasible. To overcome this, a chemical derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. This is a common practice for analyzing polar compounds, such as those with hydroxyl groups, by GC-MS. nih.gov While specific GC applications for this compound are not documented, the general approach would involve derivatizing the hydroxyl group to make it amenable to GC analysis.

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, have revolutionized analytical chemistry. nih.gov The combination of Liquid Chromatography or Gas Chromatography with Mass Spectrometry (LC-MS and GC-MS) provides both separation of complex mixtures and specific identification of the components based on their mass-to-charge ratio. silantes.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing compounds like this compound in biological matrices. silantes.com Research on the metabolism of Ganstigmine (B1244776), a derivative of Geneserine, has successfully utilized LC-MS/MS to identify its metabolites. nih.gov In these studies, samples from hepatocyte incubations were analyzed using low-resolution LC/MS/MS. This technique allowed for the confirmation of known metabolites and the discovery of new ones. nih.gov The use of high-resolution Quadrupole Time-of-Flight (Q-TOF) LC/MS further enabled the precise identification of a new metabolite as this compound-glucuronide. nih.gov This demonstrates the exceptional capability of LC-MS to separate a metabolite from a complex mixture and confidently identify it based on its accurate mass and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection power of MS. silantes.com It is a gold standard for identifying volatile compounds in complex mixtures, such as in metabolomics and environmental analysis. nih.gov For a compound like this compound, GC-MS analysis would follow a derivatization step to ensure volatility. The mass spectrometer then provides detailed structural information based on the fragmentation patterns of the derivatized analyte, which can be compared against spectral libraries for identification. nih.gov

Spectroscopic Approaches for this compound Structural Elucidation and Quantification

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. pbs.org For chemical analysis, spectroscopic techniques are vital for elucidating molecular structures and quantifying substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. mdpi.combiomedpharmajournal.org It works by observing the behavior of atomic nuclei in a strong magnetic field, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. biomedpharmajournal.orgox.ac.uk

For a complex alkaloid like this compound, a suite of NMR experiments would be employed for complete structural elucidation.

1D NMR (¹H and ¹³C): The proton (¹H) NMR spectrum provides information on the number and type of hydrogen atoms, while the carbon-13 (¹³C) NMR spectrum reveals the carbon skeleton. The chemical shifts in these spectra are indicative of the electronic environment of each nucleus. ox.ac.uk

2D NMR (e.g., COSY, HMBC): Two-dimensional NMR experiments reveal correlations between nuclei. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, helping to piece together molecular fragments. ox.ac.uk The Heteronuclear Multiple Bond Correlation (HMBC) experiment is extremely powerful as it shows correlations between protons and carbons that are two or three bonds apart, allowing for the connection of different fragments and the definitive placement of functional groups and quaternary carbons. ox.ac.uk

While a dedicated NMR study for this compound is not prominently published, the structure of related alkaloids is routinely confirmed using these spectroscopic methods. researchgate.net NMR would be the definitive method to confirm the structure of this compound synthesized in a lab or isolated from a biological source.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. ijpras.com It is a cornerstone of metabolomics, used to identify and quantify hundreds of metabolites in a single experiment. silantes.com

In the context of this compound research, MS is crucial for its identification as a metabolite of other drugs. As mentioned, the metabolism of Ganstigmine was studied using both low- and high-resolution MS. nih.gov The process typically involves:

Ionization: The analyte is ionized, for example, by electrospray ionization (ESI), to produce charged molecules.

Mass Analysis: The ions are separated based on their m/z ratio. High-resolution mass spectrometers (HRMS), such as Q-TOF or Orbitrap instruments, can measure mass with extremely high accuracy (to several decimal places). ijpras.com This allows for the determination of the elemental formula of an unknown compound.

Tandem MS (MS/MS): To gain further structural information, ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. silantes.com This fragmentation pattern is often unique to a specific molecule and serves as a structural fingerprint for identification.

In the Ganstigmine study, the combination of accurate mass measurements from Q-TOF LC/MS and fragmentation data from LC/MS/MS allowed researchers to confidently identify new metabolites, including this compound-glucuronide. nih.gov

Table 2: Application of Mass Spectrometry in this compound-Related Research

| Technique | Application | Key Findings | Reference |

| LC/MS/MS | Metabolite Identification | Confirmed the formation of phase I metabolites of Ganstigmine. | nih.gov |

| Q-TOF LC/MS | High-Resolution Metabolite Identification | Allowed for the precise identification of new metabolites, including this compound-glucuronide, based on accurate mass measurements. | nih.gov |

| Tandem MS (MS/MS) | Structural Elucidation | Provided fragmentation patterns that served as fingerprints to confirm the identity of metabolites like this compound. | silantes.comnih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques for the structural elucidation of chemical compounds, including complex alkaloids like this compound. While comprehensive, publicly available IR and UV-Vis spectra specifically for this compound are not detailed in foundational research, the application of these methods follows established principles for characterizing its specific structural features.

UV-Visible Spectroscopy is employed to investigate the electronic transitions within a molecule. The oxazinoindole core of this compound contains chromophores, parts of the molecule that absorb UV or visible light. The indole (B1671886) portion of the structure is the primary chromophore, and its absorption spectrum provides information about the conjugation system. The position and intensity of the absorption maxima (λmax) can be influenced by the substitution pattern on the aromatic ring and the heterocyclic system. For related alkaloids, UV-Vis spectroscopy has been used to compare and characterize their structures. researchgate.net

Infrared Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific chemical bonds. For this compound, key vibrational bands would be expected for:

O-H stretching: A broad band indicating the hydroxyl group.

C-H stretching: Bands corresponding to aliphatic and aromatic C-H bonds.

C-O stretching: A characteristic band for the ether linkage within the oxazine (B8389632) ring.

C-N stretching: Bands associated with the amine functionalities.

Aromatic C=C bending: Peaks in the fingerprint region that are characteristic of the substitution pattern on the benzene (B151609) ring.

While direct IR data is sparse in the literature, other vibrational spectroscopy techniques such as Raman spectroscopy , along with solid-state 13C-NMR , have been successfully used to investigate the structure of this compound derivatives, providing complementary information on the molecular framework and functional groups. royalsocietypublishing.org

The following table summarizes the expected IR absorption regions for the key functional groups in this compound.

| Functional Group | Bond | Characteristic Absorption Region (cm⁻¹) |

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Alkane | C-H stretch | 2850-3000 |

| Amine | C-N stretch | 1080-1360 |

| Ether | C-O stretch | 1000-1300 |

| Aromatic Ring | C=C bend | 1400-1600 |

Bioanalytical Method Development for this compound in Biological Matrices

The quantitative analysis of this compound in complex biological matrices such as plasma, serum, or tissue homogenates is critical for understanding its pharmacokinetic and metabolic profile. This compound has been identified as a metabolite of Ganstigmine, an acetylcholinesterase inhibitor. nih.govkau.edu.sa Consequently, bioanalytical methods have been developed to detect and quantify it within the broader context of Ganstigmine metabolism studies. nih.gov

The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry. nih.govresearchgate.net This approach is necessary due to the low concentrations expected in biological samples and the complexity of the matrices, which contain numerous potentially interfering endogenous substances.

Key steps in the method development include:

Sample Preparation: Extraction of this compound from the biological matrix is required to remove proteins and other interfering components. This typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: A reversed-phase HPLC column is commonly used to separate this compound from its parent compound (Ganstigmine) and other metabolites. The choice of mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) and gradient elution is optimized to achieve good resolution and peak shape in a reasonable timeframe.

Detection: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the detection method of choice due to its high sensitivity and selectivity. The instrument is tuned to monitor specific mass-to-charge (m/z) transitions for this compound, allowing for its unambiguous identification and quantification even in a complex sample.

In studies of Ganstigmine metabolism in rat hepatocytes, low-resolution liquid chromatography/tandem mass spectrometry (LC/MS/MS) was utilized to identify the formation of this compound and other metabolites. nih.gov

Method Validation and Quality Assurance in this compound Bioanalysis

The core parameters evaluated during bioanalytical method validation include:

| Validation Parameter | Description |

| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. |

| Accuracy | The closeness of the determined value to the nominal or known true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels. |

| Precision | The closeness of agreement among a series of measurements from the same sample. It is evaluated as both within-run (intra-day) and between-run (inter-day) precision. |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. The range of the curve must cover the expected concentrations in the study samples. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, processing, and storage (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage). |

| Matrix Effect | The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix. |

| Recovery | The efficiency of the extraction procedure in removing the analyte from the biological matrix, expressed as a percentage. |

Quality assurance (QA) involves the implementation of standard operating procedures (SOPs), proper documentation, and regular instrument calibration to ensure that the validated method is performed consistently and correctly during routine sample analysis.

Application of Advanced Analytical Tools in this compound Research

Research on this compound and its metabolic fate has benefited significantly from the application of advanced analytical instrumentation, which provides greater sensitivity and structural information.

High-Resolution Mass Spectrometry (HRMS): The use of high-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) instruments, has been crucial in the study of this compound. nih.gov In the investigation of Ganstigmine metabolism, the combination of Q-TOF LC/MS and LC/MS/MS measurements allowed for the confident identification of novel metabolites. nih.govresearchgate.net HRMS provides highly accurate mass measurements, which enables the determination of the elemental composition of an unknown compound and helps to distinguish it from other molecules with the same nominal mass. This capability was instrumental in identifying a glucuronidated form of this compound (this compound-glucuronide). nih.gov

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography: For definitive structural elucidation of this compound and its derivatives, advanced structural analysis tools are employed. Single-crystal X-ray diffraction has been used to determine the three-dimensional solid-state structure of a this compound derivative, providing unambiguous proof of its stereochemistry and conformation. researchgate.net Furthermore, high-resolution NMR techniques, including ¹H NMR and solid-state ¹³C-NMR, have been applied to analyze the structure of this compound derivatives in both solution and solid states. royalsocietypublishing.orgresearchgate.net These advanced methods are indispensable for confirming the identity and stereochemical integrity of novel synthetic analogues or isolated natural products related to this compound.

Structure Activity Relationship Sar and Analog Design for Geneseroline

Systematic Elucidation of Geneseroline Structure-Activity Relationships

The systematic elucidation of the structure-activity relationships of this compound is a critical step in understanding how its chemical structure correlates with its biological activity. While comprehensive SAR studies specifically focused on a wide range of this compound derivatives are not extensively documented in publicly available literature, foundational knowledge can be inferred from its core chemical scaffold and its relationship to parent compounds like Geneserine.

This compound, with the chemical formula C₁₃H₁₈N₂O₂ and IUPAC name 1,2-Oxazino(6,5-b)indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, (4aS-cis)-, possesses a unique hexahydro-1,2-oxazino[5,6-b]indole core. This heterocyclic system is believed to be in an acid-base catalyzed equilibrium with the hexahydropyrrolo[2,3-b]indole N-oxide structure of Geneserine. This inherent chemical relationship suggests that the biological activities of this compound and its analogs are intrinsically linked to the physostigmine-like core structure, which is known to interact with biological targets such as acetylcholinesterase.

Key structural features of the this compound molecule that are likely to be pivotal for its biological activity include:

The stereochemistry of the fused ring system.

The nature and position of substituents on the aromatic ring.

The methylation pattern on the nitrogen atoms.

The integrity of the oxazino-indole heterocyclic core.

Alterations to these features would be the primary focus of any systematic SAR study to map the pharmacophore and identify key interaction points with biological macromolecules.

Rational Design of this compound Analogues

The rational design of this compound analogues is a methodical process aimed at optimizing its therapeutic potential by enhancing efficacy, selectivity, and pharmacokinetic properties. This process relies heavily on computational tools and a deep understanding of the target's structure and the ligand's binding mode.

Computational chemistry and molecular modeling are indispensable tools in the rational design of novel therapeutic agents. In the context of this compound, these techniques can be employed to:

Predict Binding Affinity and Mode: Molecular docking simulations can predict how this compound and its virtual analogues bind to the active site of target proteins, such as acetylcholinesterase. These simulations provide insights into the crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern binding affinity.

Elucidate Structure-Activity Relationships: By creating a virtual library of this compound derivatives and predicting their binding affinities, quantitative structure-activity relationship (QSAR) models can be developed. These models can identify the physicochemical properties (e.g., electronic, steric, and hydrophobic) that are critical for biological activity.

Guide Synthetic Efforts: The insights gained from computational studies can prioritize the synthesis of analogues that are predicted to have improved activity, thereby saving time and resources in the drug development process.

While specific molecular modeling studies on this compound are not widely reported, the general principles of computational drug design are directly applicable to this compound.

The synthesis of a focused library of this compound derivatives is essential for experimentally validating the hypotheses generated from computational studies and for systematically exploring the SAR. The synthetic strategies would likely involve modifications at key positions of the this compound scaffold.

Table 1: Proposed Synthetic Modifications of this compound for SAR Studies

| Modification Site | Proposed Modification | Rationale |

|---|---|---|

| Aromatic Ring | Introduction of electron-donating or electron-withdrawing groups | To probe the electronic requirements for optimal activity. |

| Nitrogen Atoms | Demethylation or introduction of larger alkyl groups | To investigate the role of the N-methyl groups in receptor binding and selectivity. |

| Oxazino Ring | Ring opening or substitution | To assess the importance of the heterocyclic core for activity. |

The synthesis of such derivatives would require multi-step synthetic routes, likely starting from commercially available indole (B1671886) precursors. The characterization of these new chemical entities would be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Impact of Structural Modifications on this compound's Biological Activities

The biological evaluation of the synthesized this compound analogues is the ultimate test of the rational design process. These studies would assess how structural modifications influence the compound's interaction with biological targets.

Given the structural similarity of the core of this compound to physostigmine (B191203), a well-known acetylcholinesterase inhibitor, a primary focus of biological evaluation would be its effect on this enzyme. The inhibitory potency (typically measured as the IC₅₀ value) of each analogue against acetylcholinesterase and potentially other related enzymes, like butyrylcholinesterase, would be determined.

Table 2: Hypothetical Enzyme Inhibition Data for this compound Analogs

| Compound | Modification | Acetylcholinesterase IC₅₀ (nM) | Butyrylcholinesterase IC₅₀ (nM) | Selectivity Index (BuChE/AChE) |

|---|---|---|---|---|

| This compound | - | Data not available | Data not available | Data not available |

| Analog A | 5-Fluoro substitution | Hypothetical value | Hypothetical value | Hypothetical value |

| Analog B | N-demethylation | Hypothetical value | Hypothetical value | Hypothetical value |

This data would reveal how different functional groups and structural changes modulate the enzyme inhibition profile, potentially leading to the discovery of more potent and selective inhibitors.

Beyond enzyme inhibition, this compound analogues may also exhibit affinity for various neurotransmitter receptors. Radioligand binding assays would be employed to determine the binding affinity (Ki) of the synthesized compounds for a panel of relevant receptors.

These studies would help to:

Identify the primary molecular target(s) of this compound and its analogues.

Determine the selectivity profile of the compounds.

Understand how structural modifications can be used to tune the receptor binding affinity and selectivity, potentially reducing off-target effects and improving the therapeutic index.

Future Directions and Emerging Research Avenues for Geneseroline

The study of the chemical compound Geneseroline and its derivatives continues to be an area of interest in medicinal chemistry. As research methodologies become more sophisticated, several promising avenues are emerging that could significantly enhance our understanding and application of this compound. Future research is poised to integrate cutting-edge technologies and collaborative efforts to unlock the full potential of this compound.

Q & A

Q. Methodological Answer :

- Assay selection :

- Use MTT/XTT assays for viability in cancer cell lines (e.g., HepG2, MCF-7) with 72-hour exposure .

- Include lactate dehydrogenase (LDH) release assays to confirm membrane integrity .

- Controls :

Advanced: How can I resolve contradictions between in vitro and in vivo efficacy data for this compound?

Q. Methodological Answer :

- Identify confounders :

- Experimental redesign :

- Use orthotopic tumor models instead of subcutaneous xenografts to better mimic human pathophysiology .

- Apply dose-ranging studies aligned with in vitro IC50 values, adjusting for protein binding in plasma .

Advanced: What statistical approaches are recommended for analyzing dose-response synergism between this compound and adjuvant therapies?

Q. Methodological Answer :

- Synergy quantification :

- Use the Chou-Talalay combination index (CI) method with CompuSyn software, ensuring replicates (n ≥ 6) to reduce variability .

- Validate with Bliss independence modeling to confirm additive vs. synergistic effects .

- Data visualization :

- Generate isobolograms for CI <1 (synergy), CI=1 (additivity), CI>1 (antagonism) .

- Report 95% confidence intervals and p-values from two-way ANOVA with post-hoc Tukey tests .

Advanced: How should I design a study to investigate this compound's off-target effects in a transcriptome-wide context?

Q. Methodological Answer :

- Platform selection :

- Bioinformatics pipeline :

- Functional validation :

- CRISPR-Cas9 knockout of top 10 dysregulated genes to confirm phenotypic relevance .

Basic: What ethical guidelines apply to in vivo studies testing this compound's chronic toxicity?

Q. Methodological Answer :

- Compliance frameworks :

- Follow ARRIVE 2.0 guidelines for experimental design transparency .

- Obtain IACUC approval for humane endpoints (e.g., tumor volume ≤1.5 cm³, weight loss ≤20%) .

- Data reporting :

- Include mortality rates, histopathology scores, and organ weight ratios in supplementary files .

- Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

Advanced: How can I optimize the synthesis protocol for this compound derivatives to improve yield and purity?

Q. Methodological Answer :

- Reaction monitoring :

- Purification :

- Analytical validation :

- Confirm structure via ¹H/¹³C NMR (500 MHz) and HRMS .

- Assess purity (>95%) with HPLC (C18 column, 220 nm) .

Basic: What are the best practices for documenting this compound's stability under varying storage conditions?

Q. Methodological Answer :

- Stability study design :

- Data reporting :

- Use Arrhenius plots to predict shelf life and include photostability data if exposed to light .

- Publish raw chromatograms in supplementary materials .

Advanced: How can I integrate multi-omics data to elucidate this compound's polypharmacology?

Q. Methodological Answer :

- Data integration :

- Validation :

- Apply thermal proteome profiling (TPP) to confirm direct target engagement .

Advanced: What in silico strategies are effective for predicting this compound's binding affinity to novel targets?

Q. Methodological Answer :

- Molecular docking :

- Machine learning :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.